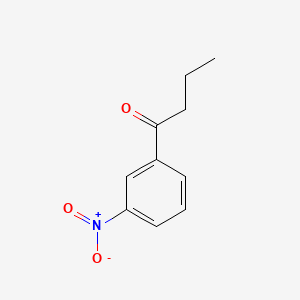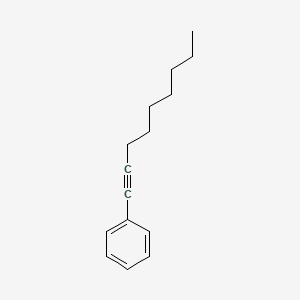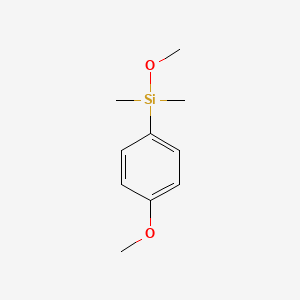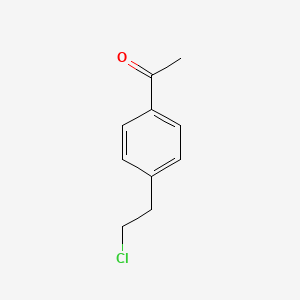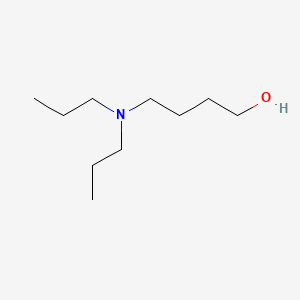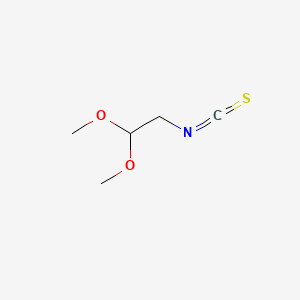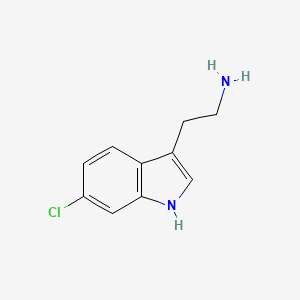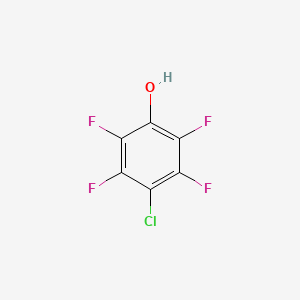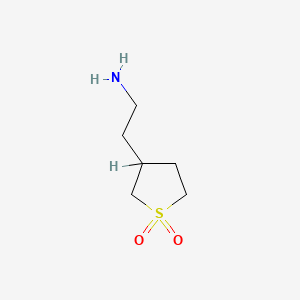
2-(1,1-Dioxothiolan-3-yl)ethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-(1,1-Dioxothiolan-3-yl)ethanamine is a sulfur-containing heterocyclic compound It features a thiolane ring with an aminoethyl substituent and a sulfone group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-(1,1-Dioxothiolan-3-yl)ethanamine typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of 2-aminoethanethiol with a suitable sulfonyl chloride in the presence of a base to form the thiolane ring. The reaction conditions often require an inert atmosphere and temperatures ranging from 0°C to 50°C to ensure the stability of intermediates and the final product.
Industrial Production Methods
Industrial production of this compound may involve continuous flow processes to enhance yield and purity. These methods often utilize automated systems to precisely control reaction parameters such as temperature, pressure, and reactant concentrations. The use of catalysts and solvents that facilitate the cyclization process is also common in industrial settings.
化学反応の分析
Types of Reactions
2-(1,1-Dioxothiolan-3-yl)ethanamine undergoes various chemical reactions, including:
Oxidation: The sulfone group can be further oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form thiolane derivatives with different oxidation states.
Substitution: The aminoethyl group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophilic substitution reactions often involve reagents like alkyl halides or acyl chlorides under basic conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, and various substituted thiolane derivatives, depending on the specific reagents and conditions used.
科学的研究の応用
2-(1,1-Dioxothiolan-3-yl)ethanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex sulfur-containing heterocycles.
Biology: The compound’s structural similarity to certain biological molecules makes it a candidate for studying enzyme interactions and metabolic pathways.
Industry: It is used in the production of advanced materials, such as polymers and resins, due to its unique chemical properties.
作用機序
The mechanism of action of 2-(1,1-Dioxothiolan-3-yl)ethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The aminoethyl group can form hydrogen bonds or electrostatic interactions with active sites, while the thiolane ring provides structural stability. The sulfone group may participate in redox reactions, influencing the compound’s overall reactivity and biological activity.
類似化合物との比較
Similar Compounds
3-(2-Aminoethyl)indole: Shares the aminoethyl group but has an indole ring instead of a thiolane ring.
2-Aminoethanethiol: Lacks the thiolane ring and sulfone group, making it less structurally complex.
Thiolane-1,1-dione: Similar sulfur-containing ring structure but lacks the aminoethyl substituent.
Uniqueness
2-(1,1-Dioxothiolan-3-yl)ethanamine is unique due to the combination of its thiolane ring, aminoethyl group, and sulfone functionality. This combination imparts distinct chemical reactivity and potential for diverse applications in various scientific fields.
特性
IUPAC Name |
2-(1,1-dioxothiolan-3-yl)ethanamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO2S/c7-3-1-6-2-4-10(8,9)5-6/h6H,1-5,7H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYDUHWBQZJDLJP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CS(=O)(=O)CC1CCN |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60276784 |
Source


|
| Record name | 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
163.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
790594-67-1 |
Source


|
| Record name | 3-(2-Aminoethyl)-1lambda~6~-thiolane-1,1-dione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID60276784 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
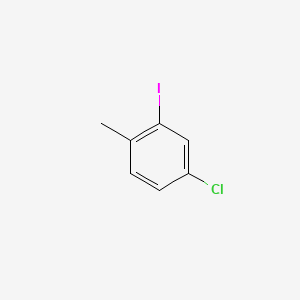
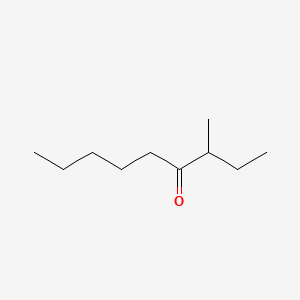
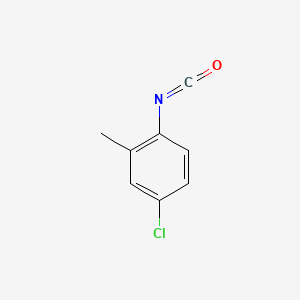
![5-Methylene-6,7,8,9-tetrahydro-5H-benzo[7]annulene](/img/structure/B1360297.png)
